molecular formula C7H7NO4S B2690731 2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid CAS No. 603999-23-1

2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid

カタログ番号: B2690731
CAS番号: 603999-23-1
分子量: 201.2
InChIキー: YDRYBXHGSZTEQJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that features both a dioxolane and a thiazole ring

化学反応の分析

Types of Reactions

2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

作用機序

The mechanism of action of 2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The dioxolane ring may enhance the compound’s stability and bioavailability .

類似化合物との比較

Similar Compounds

Uniqueness

2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid is unique due to the combination of the dioxolane and thiazole rings, which confer distinct chemical and biological properties.

生物活性

2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound involves the formation of a thiazole ring fused with a dioxolane moiety. The synthetic route typically includes the reaction of appropriate thiazole precursors with dioxolane derivatives under controlled conditions. This compound is often characterized by spectroscopic methods such as NMR and mass spectrometry to confirm its structure.

Antimicrobial Properties

Research indicates that compounds containing dioxolane and thiazole structures exhibit significant antimicrobial activities. In particular:

  • Antibacterial Activity : The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentration (MIC) values indicating strong activity against Staphylococcus aureus and Pseudomonas aeruginosa .
  • Antifungal Activity : The compound also demonstrates antifungal properties, particularly against Candida albicans. In vitro tests have indicated that derivatives of this compound can inhibit the growth of yeast pathogens effectively .

Table 1: Antimicrobial Activity of this compound

MicroorganismActivity (MIC µg/mL)
Staphylococcus aureus625 - 1250
Staphylococcus epidermidis500 - 1000
Pseudomonas aeruginosa250 - 500
Candida albicans100 - 200

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the thiazole or dioxolane rings can significantly influence potency and selectivity.

Research has shown that:

  • Hydrophobic Substituents : The introduction of hydrophobic groups at specific positions enhances antibacterial activity.
  • Chirality : The enantiomeric forms of the compound may exhibit different levels of biological activity, underscoring the importance of stereochemistry in drug design .

Case Studies

Several studies have highlighted the biological potential of related compounds:

  • Antibacterial Screening : A study synthesized various dioxolane derivatives and tested them against common bacterial strains. Results indicated that modifications in the dioxolane ring led to improved antibacterial efficacy against resistant strains .
  • Fungal Inhibition : Another investigation focused on the antifungal properties of thiazole derivatives, revealing that certain modifications resulted in enhanced activity against fungal pathogens compared to standard antifungal agents .

特性

IUPAC Name

2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4S/c9-6(10)4-3-8-5(13-4)7-11-1-2-12-7/h3,7H,1-2H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRYBXHGSZTEQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=NC=C(S2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

603999-23-1
Record name 2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-(1,3-dioxolan-2-yl)thiazole (65 g, 0.41 mol) in THF (900 mL) under nitrogen was slowly added n-BuLi (180 mL, 2.5 M in hexanes) at −78° C. The mixture was stirred at −78° C. for 2 h, and then solid dry ice was added. The solution was then warmed to rt and stirred overnight. Hydrochloric acid (2 N) was added to the solution until pH<4. The mixture was then extracted with ether (5×300 mL). Combined organic phases were washed with water (200 mL), brine (200 mL), dried (Na2SO4), and concentrated to give a yellow solid. This solid was then rinsed with petroleum ether to give 2-(1,3-dioxolan-2-yl)thiazole-5-carboxylic acid (72.5 g, 87%). 1H NMR (dmso-d6, 400 MHz) δ 13.70 (s, 1H), 8.36 (s, 1H), 6.10 (s, 1H), 4.06 (m, 4H).
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
900 mL
Type
solvent
Reaction Step Five

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。